An In-depth Technical Guide to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. As a key heterocyclic scaffold, the dihydroquinolinone core is of significant interest in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis and utilization of such compounds.
Chemical Identity and Physical Properties
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone heterocyclic system. The presence of a methoxy group on the aromatic ring and a methyl group on the nitrogen atom significantly influences its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 187679-62-5 | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | (Predicted) White to off-white solid | Inferred from related compounds |
Synthetic Strategies
A direct, detailed synthesis protocol for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported in publicly available literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of related dihydroquinolinone derivatives. The most plausible approach involves a two-step process: the synthesis of the precursor 6-methoxy-3,4-dihydroquinolin-2(1H)-one, followed by N-methylation.
Synthesis of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
The synthesis of the dihydroquinolinone core can be achieved through various methods. One well-documented approach is the intramolecular Friedel-Crafts alkylation of a suitable precursor.[1] Another common method is the reduction of the corresponding quinolin-2(1H)-one.[2]
Protocol: Intramolecular Friedel-Crafts Alkylation
This protocol is adapted from the synthesis of the analogous 6-hydroxy-3,4-dihydroquinolinone.[1]
-
Starting Material: N-(4-methoxyphenyl)-3-chloropropionamide.
-
Reaction: The starting material is treated with a Lewis acid, such as aluminum chloride (AlCl₃), in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Conditions: The reaction mixture is heated to an elevated temperature, typically between 150°C and 220°C.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified.
Causality: The Lewis acid activates the aromatic ring towards electrophilic attack by the carbocation generated from the chlorinated alkyl chain, leading to cyclization. The high temperature is necessary to overcome the activation energy for this intramolecular reaction.
N-Methylation of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
The final step to obtain the target compound is the methylation of the nitrogen atom of the lactam.
Protocol: N-Alkylation
-
Reactants: 6-methoxy-3,4-dihydroquinolin-2(1H)-one is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Base: A suitable base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the amide nitrogen.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is typically used.
-
Work-up: The reaction is quenched, and the product is isolated and purified, often by column chromatography.
Causality: The base removes the acidic proton from the amide nitrogen, generating a nucleophilic anion that readily attacks the electrophilic methyl group of the alkylating agent.
Caption: Proposed synthetic pathway for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, and substituent protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho to methoxy) | ~6.8-7.0 | d |
| Aromatic-H (meta to methoxy) | ~6.7-6.9 | dd |
| Aromatic-H (para to methoxy) | ~7.1-7.3 | d |
| -OCH₃ | ~3.8 | s |
| -NCH₃ | ~3.3 | s |
| -CH₂- (position 3) | ~2.6 | t |
| -CH₂- (position 4) | ~2.9 | t |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (position 2) | ~170 |
| Aromatic C-O | ~155-160 |
| Aromatic C (quaternary) | ~120-140 |
| Aromatic C-H | ~110-130 |
| -OCH₃ | ~55 |
| -NCH₃ | ~30 |
| -CH₂- (position 3) | ~30-35 |
| -CH₂- (position 4) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional group absorptions.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (amide) | 1650-1680 |
| C-O (aromatic ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) |
| C-N | 1250-1350 |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 191.09 |
| [M+H]⁺ | 192.10 |
| [M+Na]⁺ | 214.08 |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is dictated by its constituent functional groups.
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Amide Functionality: The lactam (cyclic amide) is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring. The nitrogen is part of a tertiary amide, making it less susceptible to certain reactions compared to secondary amides.
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the electron-withdrawing nature of the adjacent amide carbonyl group may deactivate the ring to some extent.
-
Benzylic Position (C4): The methylene group at the C4 position is benzylic and can be a site for oxidation or other reactions under specific conditions.
Applications in Drug Discovery and Medicinal Chemistry
The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of this core structure have been investigated for various therapeutic applications.
-
Anticancer Agents: The quinolinone framework is present in several compounds with demonstrated anticancer activity.[8]
-
Antimicrobial Agents: Quinoxaline derivatives, which are structurally related, have shown broad-spectrum antimicrobial properties.[8]
-
Central Nervous System (CNS) Activity: The rigid structure of the dihydroquinolinone core makes it a suitable scaffold for designing ligands for CNS receptors.
The specific compound, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The methoxy and N-methyl groups provide handles for further chemical modification and structure-activity relationship (SAR) studies.
Conclusion
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably predicted based on related structures. The synthetic strategies outlined in this guide provide a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As the quest for novel therapeutic agents continues, the exploration of derivatives based on the dihydroquinolinone scaffold, such as the title compound, will undoubtedly remain an active area of research.
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